molecular formula C23H21F3N2O5 B2466293 ethyl 2-{[1-oxo-2-({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,2-dihydroisoquinolin-5-yl]oxy}propanoate CAS No. 868224-67-3

ethyl 2-{[1-oxo-2-({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,2-dihydroisoquinolin-5-yl]oxy}propanoate

Cat. No.: B2466293
CAS No.: 868224-67-3
M. Wt: 462.425
InChI Key: WNNMYCKUYKMAQJ-UHFFFAOYSA-N
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Description

Ethyl 2-{[1-oxo-2-({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,2-dihydroisoquinolin-5-yl]oxy}propanoate is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a unique structure that includes an isoquinoline core, a trifluoromethyl group, and an ester functional group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-{[1-oxo-2-({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,2-dihydroisoquinolin-5-yl]oxy}propanoate typically involves multi-step organic reactions. One common approach is to start with the isoquinoline core, which undergoes functionalization to introduce the trifluoromethyl group and the carbamoyl group. The final step often involves esterification to form the ethyl ester.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline core.

    Reduction: Reduction reactions may target the carbonyl groups present in the structure.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 2-{[1-oxo-2-({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,2-dihydroisoquinolin-5-yl]oxy}propanoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ethyl 2-{[1-oxo-2-({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,2-dihydroisoquinolin-5-yl]oxy}propanoate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and specificity, while the isoquinoline core can interact with aromatic residues in proteins. The ester group may undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

  • Ethyl 2-{[1-oxo-2-({[4-fluorophenyl]carbamoyl}methyl)-1,2-dihydroisoquinolin-5-yl]oxy}propanoate
  • Ethyl 2-{[1-oxo-2-({[4-chlorophenyl]carbamoyl}methyl)-1,2-dihydroisoquinolin-5-yl]oxy}propanoate

Uniqueness: The presence of the trifluoromethyl group in ethyl 2-{[1-oxo-2-({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,2-dihydroisoquinolin-5-yl]oxy}propanoate distinguishes it from similar compounds. This group can significantly alter the compound’s chemical properties, such as lipophilicity and metabolic stability, making it unique in its applications and interactions.

Properties

IUPAC Name

ethyl 2-[1-oxo-2-[2-oxo-2-[4-(trifluoromethyl)anilino]ethyl]isoquinolin-5-yl]oxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21F3N2O5/c1-3-32-22(31)14(2)33-19-6-4-5-18-17(19)11-12-28(21(18)30)13-20(29)27-16-9-7-15(8-10-16)23(24,25)26/h4-12,14H,3,13H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNNMYCKUYKMAQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=CC=CC2=C1C=CN(C2=O)CC(=O)NC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21F3N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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